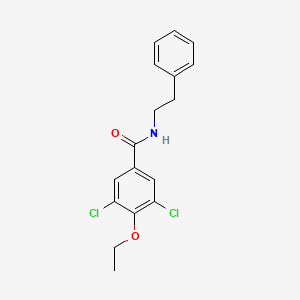![molecular formula C15H13N3O B5716690 (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and nitrile functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine derivative with a phenyl-substituted nitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-(4-methylphenyl)propanenitrile
- (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-(4-chlorophenyl)propanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and phenyl groups
属性
IUPAC Name |
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMRPKAXVVRAO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B5716626.png)
![1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B5716634.png)
![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5716654.png)
![2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE](/img/structure/B5716679.png)

![3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
